2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine
CAS No.: 2166702-02-7
VCID: VC2765568
Molecular Formula: C10H12F3NO2
Molecular Weight: 235.2 g/mol
* For research use only. Not for human or veterinary use.
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Description |
2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine is a compound belonging to the class of phenoxyethylamines. It is notable for its applications in pharmaceutical chemistry, particularly in the synthesis of various biologically active compounds. The presence of the trifluoroethoxy group enhances its chemical properties and biological activity, making it a subject of interest in medicinal chemistry. Synthesis MethodsThe synthesis of 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine typically involves several key steps, often starting with the reaction of phenolic derivatives with trifluoroethanol and subsequent modifications. These reactions are typically performed in polar aprotic solvents such as dimethylformamide or ethyl acetate, which help facilitate nucleophilic substitutions. The use of catalysts (e.g., sodium iodide) can also enhance yields and reaction rates. Biological Activity and Mechanism of ActionThe mechanism of action for 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine primarily revolves around its interaction with biological targets such as receptors or enzymes. Studies have shown that modifications in the structure significantly affect biological activity and pharmacokinetics. This compound's interactions with biological systems suggest potential applications in drug development, particularly for targeting specific receptors or enzymes involved in various physiological processes. Applications in Pharmaceutical Chemistry2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine has diverse applications in medicinal chemistry and material science research. Its role in the synthesis of α1-adrenoceptor blockers, such as silodosin, underscores its pharmaceutical relevance. The compound's ability to interact with biological targets makes it a valuable intermediate in the development of drugs targeting specific receptors or enzymes. Comparison with Related Compounds
Research Findings and Future DirectionsResearch on 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine highlights its potential in drug development due to its biological activity and versatility in synthetic chemistry. Further studies are needed to fully explore its pharmacokinetic properties and therapeutic potential. The compound's ability to interact with various biological targets suggests a promising future in the development of targeted therapies. |
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CAS No. | 2166702-02-7 | ||||||||||||||||
Product Name | 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine | ||||||||||||||||
Molecular Formula | C10H12F3NO2 | ||||||||||||||||
Molecular Weight | 235.2 g/mol | ||||||||||||||||
IUPAC Name | 2-[3-(2,2,2-trifluoroethoxy)phenoxy]ethanamine | ||||||||||||||||
Standard InChI | InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-3-1-2-8(6-9)15-5-4-14/h1-3,6H,4-5,7,14H2 | ||||||||||||||||
Standard InChIKey | QWNVNLJOBJVQTN-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=CC(=CC(=C1)OCC(F)(F)F)OCCN | ||||||||||||||||
Canonical SMILES | C1=CC(=CC(=C1)OCC(F)(F)F)OCCN | ||||||||||||||||
PubChem Compound | 124201811 | ||||||||||||||||
Last Modified | Aug 16 2023 |
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